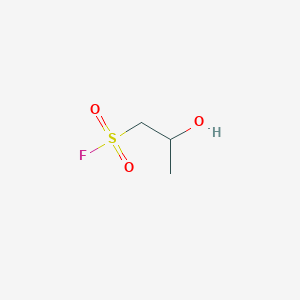

2-Hydroxypropane-1-sulfonyl fluoride

Description

Significance of Sulfonyl Fluorides in Advanced Organic Chemistry

Sulfonyl fluorides have become indispensable tools in advanced organic chemistry, valued for their unique balance of stability and reactivity. researchgate.netnih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis and many nucleophiles, yet can be activated to react under specific conditions. nih.govsigmaaldrich.com This tunable reactivity has made them central to the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that has been lauded as a next-generation click chemistry reaction. sigmaaldrich.comresearchgate.net The SuFEx process allows for the efficient and reliable formation of strong covalent bonds between a sulfonyl fluoride and a nucleophile, finding wide utility in drug discovery, chemical biology, and materials science. sigmaaldrich.comresearchgate.net The S-F bond's resistance to reduction and the chemoselective nature of its reactions further underscore the importance of sulfonyl fluorides as versatile building blocks in the synthesis of complex molecules. sigmaaldrich.com

The Emergence of Hydroxylated Sulfonyl Fluorides as Distinct Synthetic Entities

Within the broader family of sulfonyl fluorides, those bearing hydroxyl groups represent a particularly valuable subclass. The presence of a hydroxyl moiety introduces a site for further functionalization, allowing for the construction of more elaborate molecular architectures through reactions such as etherification or esterification. Hydroxylated sulfonyl fluorides, particularly β-hydroxy sulfonyl fluorides, are recognized as valuable intermediates that can be converted into other important functional groups like β-keto sulfonyl fluorides and alkenyl sulfonyl fluorides. researchgate.net Recent synthetic advancements, including electroreductive strategies for the radical hydroxyl fluorosulfonylation of alkenes, have made diverse β-hydroxy sulfonyl fluorides more accessible. researchgate.net This increased availability is paving the way for their broader application in areas such as agrochemical discovery and as probes for chemical biology. researchgate.net

Scope and Research Trajectory for 2-Hydroxypropane-1-sulfonyl fluoride

While extensive research specifically detailing the synthesis and application of this compound (CAS No. 1888804-56-5) is still emerging, its structure suggests a promising research trajectory. sigmaaldrich.com As a member of the β-hydroxy sulfonyl fluoride family, it is poised to serve as a versatile building block in organic synthesis. The presence of both a reactive sulfonyl fluoride "warhead" and a modifiable hydroxyl group makes it an attractive candidate for the development of novel covalent inhibitors, chemical probes, and functionalized materials. Future research is likely to focus on exploiting the dual functionality of this molecule, for instance, by attaching it to larger bioactive scaffolds via the hydroxyl group while using the sulfonyl fluoride to covalently label target proteins. The exploration of its utility in SuFEx click chemistry for the creation of novel polymers and bioconjugates is also a foreseeable avenue of investigation.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1888804-56-5 |

| Molecular Formula | C₃H₇FO₃S |

| Molecular Weight | 142.15 g/mol |

| Appearance | (Predicted) Colorless liquid |

| Boiling Point | (Predicted) >150 °C |

| Solubility | (Predicted) Soluble in polar organic solvents |

Table 2: Comparison of Related Sulfonyl Fluorides

| Compound Name | CAS Number | Molecular Formula | Key Feature |

| Ethenesulfonyl Fluoride | 677-28-1 | C₂H₃FO₂S | Michael acceptor for SuFEx |

| Phenylsulfonyl Fluoride | 368-43-4 | C₆H₅FO₂S | Common covalent inhibitor |

| 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride | 2703782-33-4 | C₃H₆ClFO₃S | Halogenated analog |

| 3-Fluoro-2-hydroxypropane-1-sulfonyl fluoride | Not Available | C₃H₆F₂O₃S | Fluorinated analog |

Structure

3D Structure

Properties

Molecular Formula |

C3H7FO3S |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

2-hydroxypropane-1-sulfonyl fluoride |

InChI |

InChI=1S/C3H7FO3S/c1-3(5)2-8(4,6)7/h3,5H,2H2,1H3 |

InChI Key |

MRERSXSUELTDBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)F)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Hydroxypropane 1 Sulfonyl Fluoride Derivatives

Sulfonyl Fluoride (B91410) Exchange (SuFEx) Chemistry and its Relevance to 2-Hydroxypropane-1-sulfonyl fluoride

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click chemistry reactions, valued for its efficiency, reliability, and broad applicability in fields ranging from drug discovery to materials science. researchgate.netsigmaaldrich.comresearchgate.net The core of SuFEx chemistry lies in the unique reactivity of the sulfur(VI)-fluoride bond, which is exceptionally stable under many conditions yet can be selectively activated to react with nucleophiles. nih.govdigitellinc.com Compounds like this compound, which contain the crucial aliphatic sulfonyl fluoride moiety (R-SO₂F), are prime candidates for SuFEx transformations. enamine.net The reaction is noted for being tolerant of oxygen and water, often proceeding to high yields with minimal purification. sigmaaldrich.com This combination of stability and controlled reactivity makes the sulfonyl fluoride group an excellent "connective hub" for molecular synthesis. nih.govmonash.edu

Nucleophilic Reactivity at the S(VI)–F Bond

The sulfur atom in this compound is part of a highly polarized S(VI)–F bond, rendering it significantly electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reaction involves the displacement of the fluoride ion, which is a competent leaving group, particularly in aqueous or hydrogen-bonding environments that stabilize the departing ion. sigmaaldrich.com The SuFEx process is highly chemoselective, with nucleophiles reacting exclusively at the sulfur center rather than the carbon backbone. sigmaaldrich.com

The reactivity of the S(VI)-F bond can be modulated by both the electronic properties of the sulfonyl fluoride and the nature of the attacking nucleophile. rsc.org Studies have shown that sulfonyl fluorides react readily with various nucleophilic amino acid residues, including the side chains of lysine (B10760008), tyrosine, serine, and histidine, making them valuable as covalent probes in chemical biology. enamine.netnih.gov For a bifunctional molecule like this compound, the hydroxyl group introduces an additional reactive site. However, the SuFEx reaction's chemoselectivity allows for precise targeting of the sulfonyl fluoride group. For instance, phenols (aryl alcohols) are common nucleophiles in SuFEx reactions, readily forming stable sulfonate esters. researchgate.netnih.gov While aliphatic alcohols are generally less reactive nucleophiles than their aromatic counterparts in this context, the intramolecular hydroxyl group or external alcohol nucleophiles can react at the sulfur center under appropriate catalytic conditions. nih.gov The reactivity can be enhanced through the use of base catalysts or Lewis acids, which activate the sulfonyl fluoride toward nucleophilic attack. nih.govtheballlab.com

A study on S(VI)-F containing "warheads" demonstrated that the electronic properties of arylsulfonyl fluorides could predictably modulate their reactivity towards nucleophilic amino acids. rsc.org While this compound is an aliphatic sulfonyl fluoride, similar principles of electrophilicity and nucleophilicity govern its reactions. The presence of the hydroxyl group may influence the electronic environment of the sulfonyl fluoride moiety, potentially affecting its reactivity compared to a simple alkyl sulfonyl fluoride.

Kinetic and Thermodynamic Aspects of SuFEx Reactions involving Hydroxylated Sulfonyl Fluorides

The S(VI)-F bond is thermodynamically stable, with a bond strength significantly higher than the corresponding S(VI)-Cl bond. theballlab.com This stability prevents unwanted side reactions and allows the sulfonyl fluoride group to be carried through multi-step syntheses. digitellinc.com However, this kinetic persistence can be overcome under specific "click" conditions, where the latent reactivity is unleashed. nih.gov

The kinetics of SuFEx reactions are influenced by several factors, including the nature of the nucleophile, catalyst, solvent, and the structure of the sulfonyl fluoride itself. Reactions involving aliphatic alcohols are often more challenging and may proceed at slower rates than those with aryl silyl (B83357) ethers or amines, sometimes requiring higher catalyst loading or elevated temperatures. nih.gov

In biological contexts, proximity-enabled SuFEx reactions follow a two-step mechanism: an initial noncovalent binding event, followed by the irreversible covalent bond formation. nih.gov This model demonstrates that the reaction rate is dependent on both the binding affinity of the reactants and the intrinsic chemical reactivity of the functional groups. nih.gov The pH of the solution can also significantly impact the reaction rate. nih.gov For a molecule like this compound, the presence of the hydroxyl group could potentially facilitate intramolecular catalysis or hydrogen bonding interactions that influence the transition state energy and, consequently, the reaction kinetics.

| Parameter | Effect on Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Nucleophile Strength | Increased rate with stronger nucleophiles (e.g., thiols > amines > alcohols) | More potent nucleophiles can more readily attack the electrophilic sulfur center. | rsc.org |

| Catalyst | Significant rate acceleration (e.g., with bases like DBU, BTMG, or Lewis acids) | Catalysts activate the S-F bond or deprotonate the nucleophile, lowering the activation energy. | nih.govtheballlab.com |

| Solvent Polarity | Rate can be enhanced in polar, hydrogen-bonding solvents. | Solvents can stabilize the fluoride leaving group and the charged transition state. | sigmaaldrich.com |

| Proximity/Concentration | Rate increases with higher reactant concentration or intramolecular proximity. | Follows principles of reaction kinetics; proximity effects are crucial in biological SuFEx. | nih.gov |

| pH | pH-dependent, often faster at higher pH. | Affects the protonation state of the nucleophile (e.g., deprotonation of Lys/Tyr side chains enhances nucleophilicity). | nih.gov |

Regioselectivity and Chemoselectivity in SuFEx Transformations

One of the defining features of click chemistry, and SuFEx in particular, is its high degree of selectivity. researchgate.netsigmaaldrich.com For a polyfunctional molecule such as this compound, which possesses both an electrophilic sulfur center and a nucleophilic hydroxyl group, selectivity is paramount.

Chemoselectivity: The SuFEx reaction demonstrates remarkable chemoselectivity. Nucleophiles will preferentially attack the highly electrophilic S(VI) center of the sulfonyl fluoride over other potentially reactive sites, such as the C-O or C-S bonds of the molecule's backbone. sigmaaldrich.com Even in the presence of multiple different nucleophilic groups within a substrate, the S(VI)-F moiety is the designated reaction hub. This allows for the precise and predictable formation of sulfonate, sulfonamide, or other sulfur-linked structures.

Regioselectivity: In the context of this compound, regioselectivity concerns which atom of a nucleophile attacks the sulfur and, in intermolecular reactions, whether the external nucleophile reacts at the sulfonyl fluoride group or the hydroxyl group. The inherent reactivity of the SuFEx hub directs nucleophilic attack to the sulfur atom. While the hydroxyl group can act as a nucleophile, its reactivity is generally lower than that of amines, thiols, or phenoxides, especially under neutral or mild conditions. nih.gov Therefore, in a competitive scenario with a stronger external nucleophile, the reaction is expected to occur exclusively at the sulfonyl fluoride. If the hydroxyl group itself is intended to be the nucleophile (e.g., in a polymerization reaction), specific catalysts and conditions are typically required to drive the less favorable reaction. nih.gov

Radical Reactivity and Fluorosulfonyl Radical Chemistry of Alkyl Sulfonyl Fluorides

Beyond its participation in polar SuFEx reactions, the sulfonyl fluoride functional group is also implicated in radical chemistry. The generation and subsequent reaction of fluorosulfonyl radicals (FSO₂•) and related alkylsulfonyl radicals (RSO₂•) provide powerful, alternative pathways for constructing C-S bonds and accessing diverse functionalized molecules. rsc.orgresearchgate.net

Generation and Characterization of Fluorosulfonyl Radicals from Precursors Relevant to this compound

The fluorosulfonyl radical (FSO₂•) is a highly reactive and often unstable intermediate. nih.gov Consequently, its generation typically relies on the use of specific precursors under controlled conditions, such as photoredox catalysis or electrochemical methods. researchgate.netnih.gov While an alkyl sulfonyl fluoride like this compound is not typically a direct precursor to FSO₂•, related compounds and alternative reagents are used to generate sulfonyl radicals that can lead to similar products.

Common methods for generating relevant sulfonyl radicals include:

From Allylsulfonyl Compounds: Alkyl and fluorosulfonyl radicals can be generated from the corresponding allylsulfonyl derivatives through a radical addition-fragmentation process. nih.govrsc.org For example, a CF₃ radical can add to the double bond of an allylsulfonyl fluoride, initiating a β-fragmentation that releases the desired FSO₂• radical. nih.gov

From FSO₂Cl: Sulfuryl chloride fluoride (FSO₂Cl) has been used as a source for the FSO₂• radical under photoredox conditions for the fluorosulfonylation of alkenes. nih.govnih.govrsc.org

From Redox-Active Reagents: More recently, stable, crystalline reagents such as 1-fluorosulfonyl benzimidazolium (FABI) salts have been developed. researchgate.netresearchgate.net These compounds serve as effective FSO₂• radical precursors under visible-light photoredox catalysis, offering a more practical and safer alternative to gaseous reagents. researchgate.net

From Alkynyl Sulfonyl Fluorides: In some transformations, alkynyl sulfonyl fluorides can serve as both the FSO₂• radical precursor and a radical trapping reagent. nih.gov

These methods provide access to the FSO₂• radical, which can then be used to functionalize molecules containing a 2-hydroxypropane scaffold, or alternatively, a 2-hydroxypropane-1-sulfonyl radical could be generated from a suitable precursor like the corresponding sulfonyl chloride.

| Precursor | Generation Method | Typical Application | Reference |

|---|---|---|---|

| Sulfuryl Chloride Fluoride (FSO₂Cl) | Visible-light Photoredox Catalysis | Radical fluorosulfonylation of alkenes | nih.govresearchgate.net |

| Allylsulfonyl Fluoride | Radical Addition-Fragmentation (e.g., with CF₃•) | Vicinal addition of fluorosulfonyl and trifluoromethyl groups to alkynes | nih.govrsc.org |

| 1-Fluorosulfonyl Benzimidazolium (FABI) Salt | Visible-light Photoredox Organocatalysis | Synthesis of β-keto sulfonyl fluorides from vinyl acetates | researchgate.net |

| Alk-1-ynylsulfonyl Fluorides | Thermal/Radical Initiation | Radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes | nih.gov |

Radical Addition and Cyclization Pathways

Once generated, sulfonyl radicals are versatile intermediates that readily participate in addition and cyclization reactions. nih.govnih.gov

Radical Addition: A primary reaction pathway for sulfonyl radicals is their addition across unsaturated C-C bonds (alkenes and alkynes). nih.gov This process is highly efficient for forming a new C-S bond and leads to a carbon-centered radical intermediate, which can be trapped by another radical or a radical transfer agent. rsc.orgrsc.org For instance, a fluorosulfonyl radical can add to an alkene, and the resulting radical can be trapped to afford a difunctionalized product. nih.gov This strategy has been used to synthesize β-alkynyl-fluorosulfonylalkanes from unactivated alkenes. nih.gov Such pathways provide a complementary approach to the nucleophilic substitution of SuFEx chemistry for incorporating the fluorosulfonyl group into organic molecules.

Radical Cyclization: If the initial sulfonyl radical is generated on a molecule that also contains an unsaturated moiety, an intramolecular radical cyclization can occur. nih.govwikipedia.org These reactions are powerful tools for constructing cyclic and polycyclic systems. The cyclization typically proceeds to form the most thermodynamically stable ring, with 5-exo and 6-exo cyclizations being kinetically favored according to Baldwin's rules. nih.gov The resulting cyclized radical intermediate must then be quenched to yield the final product. wikipedia.org In some cases, the cyclization is followed by a β-fragmentation step, where a sulfonyl radical is eliminated to form a new product, such as an imine from an ene sulfonamide precursor. nih.gov This indicates that the C-S bond formed during an initial radical addition is not always permanent and can participate in subsequent radical cascade reactions.

Other Electrophilic and Ambiphilic Reactivities of this compound

The reactivity of this compound extends beyond simple nucleophilic substitution at the sulfur atom, common in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govnih.gov The interplay between the sulfonyl fluoride moiety, the adjacent alkyl backbone, and the hydroxyl group gives rise to a range of other electrophilic and ambiphilic behaviors.

Electrophilic Activation of the Sulfonyl Fluoride Moiety

While the sulfur(VI)-fluorine bond is notably stable compared to the analogous sulfur-chlorine bond, its electrophilicity can be enhanced through various activation methods, enabling reactions with a broader range of nucleophiles. nih.govtheballlab.com These strategies are crucial for unlocking the synthetic potential of sulfonyl fluorides like this compound.

Common activation strategies applicable to this class of compounds include:

Lewis Acids: Strong Lewis acids can coordinate to the fluorine or oxygen atoms of the sulfonyl group, increasing the positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. For instance, calcium triflimide [Ca(NTf2)2] has been successfully used to activate various aryl- and alkylsulfonyl fluorides for the synthesis of sulfonamides from amines. theballlab.com

Organosuperbases and Photocatalysis: Cooperative organosuperbase activation and photoredox catalysis present a modern approach to activate sulfonyl fluorides. nih.gov In this mechanism, a superbase like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can nucleophilically activate the sulfonyl fluoride, expelling the fluoride anion. nih.gov The resulting intermediate can then be reduced by a photocatalyst under light irradiation to generate a sulfonyl radical, opening pathways for radical-mediated transformations. nih.gov However, for primary and secondary alkyl sulfonyl fluorides, this method can be complicated by competing deprotonation at the α-carbon, which may lead to decomposition. nih.gov

Catalytic Activation for Amidation: The combination of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives can facilitate the amidation of sulfonyl fluorides under mild conditions. chemrxiv.org This method is particularly effective for sterically demanding substrates. chemrxiv.org

These activation methods underscore the latent reactivity of the sulfonyl fluoride group, allowing it to function as a versatile electrophilic hub under appropriate catalytic conditions. nih.govresearchgate.net

Ambiphilic Behavior in Catalytic Cyclopropanation

Alkyl sulfonyl fluorides, including derivatives like this compound, can exhibit unique ambiphilic reactivity in transition metal catalysis. chemrxiv.orgenglelab.com In palladium(II)-catalyzed cyclopropanation of unactivated alkenes, the alkyl sulfonyl fluoride serves a dual role, acting as both a nucleophile precursor and an electrophilic partner. chemrxiv.orgchemrxiv.org

The sulfonyl fluoride functionality is key to this transformation, functioning as:

An Acidifying Group: The strong electron-withdrawing nature of the -SO2F group increases the acidity of the α-protons on the alkyl chain. This facilitates deprotonation by a base, generating a pronucleophile that can engage in the catalytic cycle. chemrxiv.orgchemrxiv.org

An Internal Oxidant: The C–SO2F bond itself acts as an electrophilic site. Following carbopalladation of the alkene, this group participates in an oxidative addition step, which is crucial for turning over the catalytic cycle. chemrxiv.orgchemrxiv.org

This ambiphilic nature allows for the stereoselective synthesis of diverse cyclopropanes from simple olefins. chemrxiv.orgchemrxiv.org The reaction shows broad compatibility with various alkyl sulfonyl fluorides. chemrxiv.org The sulfonyl fluoride is essential for this reactivity, as analogous sulfonyl chlorides or phenyl sulfones fail to produce the desired cyclopropane (B1198618) product. chemrxiv.org

Influence of the Hydroxyl Group on Reaction Mechanisms

The presence of a hydroxyl group at the C2 position in this compound introduces a significant structural feature that can influence its reactivity compared to simple alkyl sulfonyl fluorides. The hydroxyl group can participate in several ways:

Intramolecular Hydrogen Bonding: The hydroxyl proton can form a hydrogen bond with one of the sulfonyl oxygens or the fluorine atom. This interaction can alter the electron density at the sulfur center and the conformation of the molecule, potentially modulating its electrophilicity and steric accessibility.

Directing Group: The oxygen atom can act as a coordinating site for metal catalysts, potentially influencing the regioselectivity and stereoselectivity of catalytic reactions like the cyclopropanation described above.

Internal Nucleophile/Base: Under certain conditions, the hydroxyl group could act as an internal nucleophile, attacking the electrophilic sulfur center, or as an internal base to facilitate deprotonation at the α-carbon.

Altering Physical Properties: The hydroxyl group increases the polarity of the molecule and its ability to participate in intermolecular hydrogen bonding, affecting its solubility and interactions with solvents and reagents. Studies comparing sulfonyl fluorides and chlorides have highlighted the importance of such non-covalent interactions in the solid state. nih.gov

Defluorosulfonylative Reactions

Beyond reactions centered on the S-F bond (SuFEx-type reactivity), sulfonyl fluorides can undergo an alternative pathway known as defluorosulfonylation. nih.govspringernature.com This process involves the loss of both sulfur dioxide (SO2) and a fluoride anion (F-) to generate a carbocation intermediate. nih.govspringernature.comresearchgate.net

This reaction pathway has been demonstrated for 3-aryloxetane sulfonyl fluorides, where warming is sufficient to promote the formation of a stabilized oxetane (B1205548) carbocation, which is then trapped by nucleophiles like amines. nih.govspringernature.com For a substrate like this compound, a similar defluorosulfonylative pathway would lead to the formation of a secondary carbocation at the C1 position. The feasibility of this pathway would depend on the stability of this carbocation and the reaction conditions employed. The neighboring hydroxyl group could potentially influence the stability of this intermediate through electronic effects or participate in rearrangements.

Computational Chemistry and Theoretical Studies on Reaction Pathways

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for understanding the complex reaction pathways of sulfonyl fluorides. researchgate.netresearchgate.netnih.gov DFT calculations provide detailed insights into transition state energies, reaction intermediates, and the roles of catalysts and substituents, which are often difficult to probe experimentally. nih.gov

In the context of the palladium(II)-catalyzed cyclopropanation involving alkyl sulfonyl fluorides, DFT calculations have been instrumental in elucidating the reaction mechanism. chemrxiv.orgchemrxiv.org These theoretical studies have revealed critical details about the catalytic cycle.

Table 1: Key Mechanistic Insights from DFT Calculations on Pd(II)-Catalyzed Cyclopropanation

| Mechanistic Step | Finding from DFT Calculations | Citation |

|---|---|---|

| Oxidative Addition | The SN2-type oxidative addition of the C–SO2F bond to the palladium center is the turnover-limiting step of the catalytic cycle. | chemrxiv.orgchemrxiv.org |

| Diastereoselectivity | The oxidative addition step is also the diastereoselectivity-determining step. | chemrxiv.orgchemrxiv.org |

| Carbopalladation | This step precedes the turnover-limiting oxidative addition. | chemrxiv.org |

| Reductive Elimination | The final step to release the cyclopropane product and regenerate the Pd(II) catalyst. | chemrxiv.org |

These computational findings confirm the ambiphilic role of the alkyl sulfonyl fluoride, where it first acts as a carbon-based nucleophile and subsequently as an electrophile for the oxidative addition. chemrxiv.org Such detailed mechanistic maps are crucial for optimizing reaction conditions and designing new catalytic systems for compounds like this compound.

Reaction Progress Kinetic Analysis (RPKA) for Complex Reactions

Reaction Progress Kinetic Analysis (RPKA) has emerged as a powerful tool for elucidating the mechanisms of complex chemical transformations involving sulfonyl fluoride derivatives. Although specific RPKA studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from studies on analogous alkyl sulfonyl fluorides provide significant insights into its expected kinetic behavior.

RPKA allows for the real-time monitoring of the concentrations of reactants, intermediates, and products throughout the course of a reaction. This data-rich approach helps to identify reaction orders, determine rate-determining steps, and uncover potential catalyst deactivation or product inhibition pathways. In the context of reactions involving derivatives of this compound, RPKA can be instrumental in understanding complex reaction networks, such as those seen in palladium-catalyzed cross-coupling reactions or deoxyfluorination processes.

For instance, in palladium-catalyzed reactions where an alkyl sulfonyl fluoride acts as a key reactant, detailed mechanistic insights can be gained. Studies on similar compounds have revealed that the oxidative addition of the C–SO2F bond to the metal center can be the turnover-limiting step. researchgate.netnih.gov RPKA experiments, by varying the initial concentrations of the catalyst, substrates, and any additives, can provide graphical data that either supports or refutes a proposed catalytic cycle.

A hypothetical RPKA study on a reaction involving a this compound derivative might involve monitoring the reaction progress under different initial conditions. The data could be plotted to reveal key kinetic relationships, as illustrated in the representative table below, which is based on findings for structurally related alkyl sulfonyl fluorides.

| Experiment | [Substrate]₀ (M) | [Catalyst]₀ (M) | Initial Rate (M/s) | Observed Kinetic Profile |

|---|---|---|---|---|

| 1 | 0.1 | 0.005 | 1.2 x 10⁻⁵ | First-order in [Substrate] |

| 2 | 0.2 | 0.005 | 2.4 x 10⁻⁵ | First-order in [Substrate] |

| 3 | 0.1 | 0.010 | 2.3 x 10⁻⁵ | First-order in [Catalyst] |

| 4 | 0.1 | 0.005 | 0.6 x 10⁻⁵ | Zero-order in [Reagent B] (not shown) |

This table presents hypothetical data based on typical kinetic studies of related sulfonyl fluoride compounds to illustrate the principles of RPKA.

Such analyses are crucial for optimizing reaction conditions to improve yield and selectivity, as well as for designing more efficient catalysts for transformations involving the sulfonyl fluoride functional group. The complexity of reaction spaces in sulfonyl fluoride chemistry often defies simple interpretation, making data-driven approaches like RPKA indispensable. nih.gov

Theoretical Prediction of Reactivity and Selectivity in this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) calculations, provides a powerful framework for predicting the reactivity and selectivity of reactions involving this compound and its derivatives. These theoretical models offer insights into reaction mechanisms, transition state geometries, and the energetic barriers associated with different reaction pathways, which are often difficult to probe experimentally.

For sulfonyl fluorides, DFT calculations can elucidate the factors governing their reactivity as electrophiles. The electrophilicity of the sulfur atom in the sulfonyl fluoride group is a key determinant of its reactivity towards nucleophiles. Computational studies on various sulfonyl fluorides have shown a correlation between the electronic properties of the molecule and its reactivity. For example, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be a useful descriptor, with lower LUMO energies generally correlating with higher reactivity. nih.gov

In the context of this compound, theoretical calculations could be employed to predict its reactivity in various transformations. For example, in a nucleophilic substitution reaction, DFT could be used to model the transition state and calculate the activation energy. This would allow for a comparison of its reactivity with other sulfonyl fluorides.

Furthermore, DFT can be instrumental in understanding and predicting the selectivity of reactions. For complex molecules with multiple reactive sites, computational models can help determine which site is most likely to react under a given set of conditions. In reactions involving this compound, which possesses both a hydroxyl group and a sulfonyl fluoride group, theoretical calculations could predict whether a reagent will react selectively with one functional group over the other. This is crucial for designing synthetic routes that avoid unwanted side products.

A representative set of calculated parameters for a series of substituted sulfonyl fluorides, illustrating how theoretical predictions can be tabulated and compared, is shown below.

| Compound Derivative | Calculated Activation Energy (kcal/mol) | Predicted Dominant Reaction Pathway | Key Geometric Parameter of Transition State (e.g., S-Nu distance in Å) |

|---|---|---|---|

| Parent Compound | 21.5 | Nucleophilic attack at sulfur | 2.15 |

| Electron-withdrawing substituent | 18.2 | Nucleophilic attack at sulfur | 2.11 |

| Electron-donating substituent | 24.8 | Nucleophilic attack at sulfur | 2.20 |

| Sterically hindered derivative | 28.1 | Slower nucleophilic attack | 2.35 |

This table contains representative theoretical data for analogous compounds to demonstrate how computational studies can be used to predict reactivity and selectivity.

Mechanistic modeling using DFT has been successfully applied to understand complex reaction pathways for other organofluorine compounds, providing valuable insights into their transformation and degradation. nih.gov Similar approaches can be applied to the chemistry of this compound to guide experimental work and accelerate the discovery of new synthetic methodologies.

Advanced Applications of 2 Hydroxypropane 1 Sulfonyl Fluoride and Its Structural Analogues in Chemical Sciences

Role as Versatile Building Blocks in Complex Molecule Synthesis

Aliphatic sulfonyl fluorides, including hydroxylated variants like 2-hydroxypropane-1-sulfonyl fluoride (B91410), are increasingly recognized as valuable building blocks in organic synthesis. The sulfonyl fluoride moiety provides a stable yet reactive handle that can participate in a variety of bond-forming reactions under specific conditions.

The sulfonyl fluoride group is strongly electron-withdrawing, which acidifies the protons on the adjacent carbon atom (α-carbon). This property allows alkyl sulfonyl fluorides to serve as carbon nucleophiles in reactions for creating new carbon-carbon bonds. A general method for Sulfur(VI) Fluoride Exchange (SuFEx) has been developed to couple aryl sulfonyl fluorides with a diverse range of alkyl carbon pronucleophiles, including esters, amides, nitriles, and heteroarenes, to form aryl alkyl sulfones. nih.gov This transformation proceeds under mild, room-temperature conditions and highlights the potential of the α-carbon in molecules like 2-hydroxypropane-1-sulfonyl fluoride to engage in C-C bond formation. nih.govrsc.org

Furthermore, alkyl sulfonyl fluorides have demonstrated utility in transition-metal-catalyzed reactions. For instance, they can act as ambiphilic reagents in the palladium(II)-catalyzed stereoselective cyclopropanation of unactivated alkenes. In this process, the sulfonyl fluoride functions as both an acidifying group to enable initial carbopalladation and as an internal oxidant to facilitate the final C-C bond-forming reductive elimination.

The most prominent application of sulfonyl fluorides in synthesis is their role as electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rhhz.netsigmaaldrich.com This reaction provides a reliable method for constructing robust sulfur-heteroatom linkages. Aliphatic sulfonyl fluorides are excellent SuFEx agents due to their moderate reactivity and tolerance of many functional groups, including stability in aqueous buffers. enamine.net

The sulfonyl fluoride moiety reacts efficiently with a wide array of nucleophiles to form stable covalent bonds:

S-O Bonds: Reaction with alcohols and phenols yields sulfonate esters. This transformation is often catalyzed by superbases or can be achieved through activation of the hydroxyl group. researchgate.net

S-N Bonds: Primary and secondary amines readily react with sulfonyl fluorides to produce sulfonamides. researchgate.net This is a cornerstone of medicinal chemistry and has been demonstrated with a wide variety of amine substrates.

S-C Bonds: While the formation of S-C bonds via SuFEx typically involves reaction with carbon nucleophiles as described in 4.1.1, direct reactions with thiols are also significant. For example, the thia-Michael addition of thiols to ethene sulfonyl fluoride (ESF) is a powerful method for creating β-sulfido sulfonyl fluorides. acs.org These products can then serve as versatile hubs for further SuFEx reactions. acs.org

The hydroxyl group in this compound adds another layer of synthetic potential, serving as a handle for further functionalization or directing group in more complex transformations.

Table 1: Examples of Sulfur-Heteroatom Bond Formation Using Aliphatic Sulfonyl Fluoride Analogues To display the table in interactive mode, please click on the "Show Interactive Details" button.

Show Interactive Details

| Nucleophile Type | Reactant Example | Product Type | Reaction Context | Reference(s) |

|---|---|---|---|---|

| Oxygen (O) | Phenols, Alcohols | Sulfonate Esters | SuFEx Click Chemistry | researchgate.net |

| Nitrogen (N) | Primary & Secondary Amines | Sulfonamides | SuFEx Click Chemistry | researchgate.net |

| Sulfur (S) | Thiols (e.g., thiophenols, cysteine) | Thioethers (via β-sulfido sulfonyl fluorides) | Thia-Michael Addition | acs.org |

Sulfonyl fluorides have been successfully employed in multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. For example, aryl sulfonyl fluorides can be synthesized via a transition-metal-free MCR involving arynes, secondary amines, and sulfuryl fluoride (SO₂F₂). mdpi.comresearchgate.net While this example produces an aryl sulfonyl fluoride, it establishes the compatibility of the sulfonyl fluoride moiety with MCR conditions. Aliphatic sulfonyl fluorides, including β-keto sulfonyl fluorides, have also been used in three-component reactions with arynes and DMF to synthesize sulfocoumarins. researchgate.net

In addition to MCRs, the reactivity of the sulfonyl fluoride group and its influence on adjacent atoms make it a valuable component in cyclization strategies. Research has shown that FSO₂-functionalized products can be synthesized through tandem cyclization reactions. researchgate.net For instance, adducts formed from the Michael addition of malonates to ethenesulfonyl fluoride can undergo desulfonylative cyclization. researchgate.net The presence of a hydroxyl group, as in this compound, offers a convenient handle for intramolecular cyclization reactions, allowing for the construction of various heterocyclic scaffolds such as sultones (cyclic sulfonate esters). nih.gov

Application in Chemical Biology and Molecular Probe Development

The unique stability-reactivity profile of the sulfonyl fluoride group has made it a privileged functional group in chemical biology. rsc.org Aliphatic sulfonyl fluorides are stable enough to traverse biological milieus but can be activated within specific protein microenvironments to form stable covalent bonds with nucleophilic amino acid residues. enamine.netnih.gov

Sulfonyl fluorides are widely used as electrophilic "warheads" in the design of covalent inhibitors and activity-based protein profiling (ABPP) probes. rsc.orgsigmaaldrich.com Unlike more common electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic residues, greatly expanding the scope of the "ligandable" proteome. rhhz.netnih.gov This context-specific reactivity allows for the development of highly selective probes. researchgate.net

The reactivity is often triggered by the unique environment of a protein's binding pocket, where specific amino acid side chains can facilitate the displacement of the fluoride ion. oup.com Documented targets include:

Serine and Threonine: The classic use of sulfonyl fluorides like PMSF and AEBSF is as inhibitors of serine proteases, where they react with the active site serine. nih.govbohrium.com

Lysine (B10760008): The ε-amino group of lysine can be targeted, as demonstrated by ATP-analogue probes that label the conserved lysine in kinase active sites. nih.gov

Tyrosine: The phenolic hydroxyl group of tyrosine is a common target. bohrium.comnih.gov The reactivity is often enhanced by nearby basic residues (e.g., histidine, arginine) that deprotonate the phenol. nih.gov

Histidine and Cysteine: While reactions with these residues are known, the resulting adducts can sometimes be unstable. bohrium.com

The hydroxyl group of this compound could participate in hydrogen bonding within a target protein's binding site, potentially enhancing binding affinity and orienting the sulfonyl fluoride warhead for efficient covalent modification.

Table 2: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes To display the table in interactive mode, please click on the "Show Interactive Details" button.

Show Interactive Details

| Amino Acid | Nucleophilic Group | Stability of Adduct | Notes | Reference(s) |

|---|---|---|---|---|

| Serine (Ser) | Hydroxyl (-OH) | Stable | Classic target, especially in proteases. | nih.govbohrium.com |

| Threonine (Thr) | Hydroxyl (-OH) | Stable | Similar reactivity to serine. | rhhz.netnih.gov |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Stable | Reactivity often enhanced by local basic residues. | nih.govbohrium.comnih.gov |

| Lysine (Lys) | ε-Amino (-NH₂) | Stable | Common target in kinase ATP-binding sites. | rhhz.netnih.gov |

| Histidine (His) | Imidazole Nitrogen | Often Unstable | Adduct stability can be context-dependent. | bohrium.com |

| Cysteine (Cys) | Thiol (-SH) | Often Unstable | Adducts can be reversible or unstable. | bohrium.com |

The SuFEx reaction is a cornerstone of "click" chemistry, and its biocompatibility makes it ideal for bioconjugation—the process of linking molecules to biomacromolecules such as proteins. sigmaaldrich.comoup.comnih.gov Aliphatic sulfonyl fluorides are particularly well-suited for this purpose as they can be attached to small molecules, peptides, or other labels, creating probes that can then be "clicked" onto a target protein in a biological sample. enamine.net

This strategy has been used for:

Protein Labeling: Attaching fluorescent dyes or affinity tags (like biotin) to proteins for detection and isolation. The reaction can be directed to specific, genetically encoded unnatural amino acids containing a sulfonyl fluoride moiety or can target natural residues like lysine and tyrosine. nih.gov

Target Engagement Studies: "Clickable" probes bearing a sulfonyl fluoride warhead and a reporter tag (e.g., an alkyne) are used to confirm that a drug binds to its intended target in cells. nih.gov After covalent modification of the target protein, a fluorescent azide (B81097) is "clicked" onto the alkyne handle for visualization.

Antibody-Drug Conjugates (ADCs): While less common than other methods, SuFEx provides a potential strategy for linking cytotoxic drugs to antibodies for targeted cancer therapy.

The dual functionality of this compound (a hydroxyl group and a SuFEx handle) makes it an interesting scaffold for creating bifunctional linkers for bioconjugation applications.

Contributions to Materials Science through Polymer Functionalization

The unique reactivity of the sulfonyl fluoride group, primarily through the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reaction, has positioned it as a powerful tool for polymer synthesis and modification. dntb.gov.uanih.gov While aromatic sulfonyl fluorides have been extensively studied, aliphatic analogues like this compound offer distinct advantages, including greater flexibility and different solubility profiles in the resulting polymers.

The hydroxyl group in this compound introduces a key site for polymerization or for attachment to existing polymer backbones. For instance, it can act as a nucleophile to initiate ring-opening polymerizations or be converted into other functional groups for various polymerization techniques. More significantly, polymers can be synthesized with pendant sulfonyl fluoride groups, which then serve as highly efficient handles for post-polymerization modification (PPM). digitellinc.comresearchgate.net This strategy allows for the precise introduction of a wide array of functionalities onto a polymer scaffold.

The SuFEx reaction is exceptionally efficient for creating robust linkages (sulfonates, sulfamides) by reacting the sulfonyl fluoride group with silyl (B83357) ethers or amines. nih.govnih.gov This enables the grafting of small molecules, peptides, or other polymers onto a parent polymer chain containing the this compound moiety. The stability of the sulfonyl fluoride group to many reaction conditions allows for its incorporation into monomers that can be polymerized using techniques like ring-opening metathesis polymerization (ROMP), with subsequent modification of the pendant -SO2F group. digitellinc.comresearchgate.net

The resulting functionalized polymers have applications in advanced materials, such as specialized coatings, membranes, and hydrogels. The ability to precisely control the chemical and physical properties of polymers through this functionalization strategy is a key driver of research in this area.

Table 1: Polymer Functionalization Strategies using Sulfonyl Fluorides

| Strategy | Description | Key Features | Potential Applications |

|---|---|---|---|

| Post-Polymerization Modification (PPM) | Polymers are first synthesized with pendant sulfonyl fluoride groups, which are then reacted with various nucleophiles via SuFEx. digitellinc.comresearchgate.net | High efficiency and selectivity of the SuFEx reaction; wide range of functional groups can be introduced. | Functional surfaces, drug delivery systems, advanced coatings. |

| Monomer Functionalization | The hydroxyl group of a molecule like this compound is used to attach it as a side chain to a polymerizable monomer before polymerization. | Allows for the creation of polymers with a high density of sulfonyl fluoride groups for subsequent modification. | High-capacity resins, functional hydrogels. |

| Chain-End Functionalization | Sulfonyl fluoride-containing molecules are used to cap the ends of polymer chains. nih.gov | Provides a method to create telechelic polymers or to attach polymers to surfaces or other molecules. | Block copolymers, surface modification, polymer-drug conjugates. |

Development of Agrochemical Scaffolds

The introduction of fluorine-containing functional groups is a well-established strategy in the design of modern agrochemicals to enhance properties such as metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov The sulfonyl fluoride moiety, in this context, serves as a versatile and reactive handle for building and diversifying potential agrochemical candidates.

Recent research has highlighted the synthesis of β-hydroxy sulfonyl fluorides as valuable intermediates for agrochemical discovery. researchgate.net These compounds have shown inhibitory activity against agricultural pests and pathogens. The dual functionality of molecules like this compound—a nucleophilic hydroxyl group and an electrophilic sulfonyl fluoride—allows for the construction of diverse molecular scaffolds.

The sulfonyl fluoride can be reacted with various amines or phenols to generate libraries of sulfonamides and sulfonates, which are common motifs in bioactive molecules. The hydroxyl group, meanwhile, can be derivatized to introduce other pharmacologically relevant functionalities or to modulate the molecule's physicochemical properties, such as lipophilicity and water solubility, which are critical for effective uptake and transport in plants. nih.gov

Table 2: Research Findings on β-Hydroxy Sulfonyl Fluorides in Agrochemicals

| Research Finding | Significance for Agrochemical Development | Reference |

|---|---|---|

| An electroreductive strategy for the synthesis of diverse β-hydroxy sulfonyl fluorides has been developed. | Provides convenient access to a class of compounds that can be further elaborated into potential agrochemicals. | researchgate.net |

| Some synthesized β-hydroxy sulfonyl fluoride products showed excellent inhibitory activity against Botrytis cinerea and Bursaphelenchus xylophilus. | Demonstrates the potential of this scaffold in developing new fungicides and nematicides. | researchgate.net |

| The β-hydroxy sulfonyl fluoride products can be converted to other valuable structures like β-keto and β-alkenyl sulfonyl fluorides. | Increases the structural diversity that can be accessed from a common intermediate, facilitating structure-activity relationship (SAR) studies. | researchgate.net |

Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal and agricultural chemistry that involves modifying complex, often biologically active, molecules at a late step in their synthesis to rapidly generate analogues for property optimization. rsc.org The sulfonyl fluoride group is an ideal electrophilic handle for LSF due to its remarkable stability under many synthetic conditions, coupled with its predictable and high-yielding reactivity with nucleophiles under specific activation. nih.gov

A key application of sulfonyl fluorides in LSF is their use as "SuFExable" hubs. nih.gov A complex molecule can be synthesized to include a pendant sulfonyl fluoride group, such as that derived from a this compound unit. This group then serves as a versatile point of attachment for a wide range of other molecular fragments. By reacting the sulfonyl fluoride with a library of nucleophiles (e.g., phenols, amines, thiols), a large number of derivatives can be generated from a single advanced intermediate. This approach significantly accelerates the exploration of the chemical space around a lead compound.

The reaction is highly chemoselective, meaning the sulfonyl fluoride will react specifically with the intended nucleophile without affecting other functional groups present in the complex molecule. This is a critical requirement for successful LSF. rsc.org

Once a core scaffold containing the this compound unit is assembled, both the sulfonyl fluoride and the hydroxyl group can be used for post-synthetic modifications. This dual reactivity allows for a multi-directional approach to diversification.

For example, the sulfonyl fluoride can be converted into a sulfonamide by reacting it with a primary or secondary amine. Subsequently, the hydroxyl group can be modified through esterification, etherification, or oxidation to a ketone, followed by further reactions. This sequential modification strategy allows for the creation of highly complex and diverse molecular architectures from a relatively simple starting block. The ability to perform these modifications in a controlled and predictable manner is essential for building libraries of compounds for screening in drug discovery and agrochemical research.

The SuFEx reaction itself can be fine-tuned with different catalysts and conditions to control its reactivity, even allowing for selective reactions in the presence of multiple nucleophilic sites within a molecule. nih.govnih.gov This level of control further enhances the utility of sulfonyl fluoride-containing scaffolds in advanced synthetic applications.

Analytical and Spectroscopic Characterization Techniques for 2 Hydroxypropane 1 Sulfonyl Fluoride

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Hydroxypropane-1-sulfonyl fluoride (B91410) by probing the interactions of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the propane (B168953) chain and the hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent sulfonyl fluoride and hydroxyl groups. The expected signals would include a doublet for the methyl (CH₃) protons, a multiplet for the methine (CH) proton, and another multiplet for the methylene (B1212753) (CH₂) protons adjacent to the sulfonyl fluoride group. The hydroxyl (OH) proton would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy : The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms of the propane backbone. The carbon attached to the sulfonyl fluoride group (C1) will appear as a doublet due to coupling with the fluorine atom. magritek.comacdlabs.com The carbon bearing the hydroxyl group (C2) and the methyl carbon (C3) will also have characteristic chemical shifts. The use of proton-decoupled ¹³C NMR simplifies the spectrum to three main signals, with the C-F coupling still observable. magritek.com

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a crucial technique for its characterization. biophysics.orgthermofisher.com A single signal, likely a triplet due to coupling with the adjacent methylene protons, is expected for the fluorine atom in the sulfonyl fluoride group. rsc.org The chemical shift of this signal is characteristic of sulfonyl fluorides. ucsb.eduhuji.ac.il ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying and quantifying fluorinated species. nih.govwikipedia.org

Table 1: Predicted NMR Spectroscopic Data for 2-Hydroxypropane-1-sulfonyl fluoride

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~1.3 | Doublet | ~6-7 | CH₃ |

| ¹H | ~3.5 | Multiplet | CH₂-SO₂F | |

| ¹H | ~4.2 | Multiplet | CH-OH | |

| ¹H | Variable | Broad Singlet | OH | |

| ¹³C | ~20 | Singlet | C H₃ | |

| ¹³C | ~65 | Doublet | ¹JCF ~10-15 Hz | C H₂-SO₂F |

| ¹³C | ~70 | Singlet | C H-OH | |

| ¹⁹F | +30 to +60 (relative to CFCl₃) | Triplet | ²JHF ~3-5 Hz | SO₂F |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) would provide the high-accuracy mass measurement needed to confirm the molecular formula, C₃H₇FO₃S. rsc.org

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely include:

Loss of the sulfonyl fluoride radical (•SO₂F) or hydrogen fluoride (HF).

Cleavage of the carbon-carbon bonds in the propane chain.

Dehydration, involving the loss of a water molecule (H₂O) from the molecular ion.

Analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would allow for the separation of the compound from a mixture before its detection and characterization by the mass spectrometer. mdpi.comnih.gov

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. researchgate.net Strong, sharp peaks for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group are expected around 1400-1470 cm⁻¹ and 1200-1240 cm⁻¹, respectively. fluorine1.ruresearchgate.net The S-F bond stretch typically appears as a strong absorption in the 800-850 cm⁻¹ region. fluorine1.ru C-H stretching vibrations for the alkane backbone would be observed just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The S-S and S-C bonds, which are weak in the IR spectrum, can sometimes be observed in the Raman spectrum. The symmetric S=O stretch is typically a strong band in the Raman spectrum. researchgate.netmdpi.com

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3600-3200 | Strong, Broad | O-H Stretch |

| 2980-2850 | Medium-Strong | C-H Stretch |

| 1470-1400 | Strong | S=O Asymmetric Stretch |

| 1240-1200 | Strong | S=O Symmetric Stretch |

| 850-800 | Strong | S-F Stretch |

| 1150-1050 | Medium | C-O Stretch |

Chromatographic and Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for analytical assessment of its purity. Given the polarity imparted by both the hydroxyl and sulfonyl fluoride groups, a variety of methods could be employed.

Silica (B1680970) Gel Flash Column Chromatography : This is a standard method for purification. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would likely be effective for eluting the compound from the silica gel column. rsc.org

High-Performance Liquid Chromatography (HPLC) : For high-purity samples and analytical quantification, HPLC is the method of choice.

Reversed-Phase HPLC : A C18 column with a mobile phase of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a common setup. The retention time would be sensitive to the pH of the aqueous phase. nih.govresearchgate.net

Normal-Phase HPLC : Using a polar stationary phase (like silica or cyano) and a non-polar mobile phase could also be effective for separation.

Fluorinated Stationary Phases : Specialized columns with fluorinated stationary phases can offer unique selectivity for separating fluorinated compounds from non-fluorinated impurities. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography would be the most powerful method for unambiguously determining its three-dimensional molecular structure. wikipedia.orgcam.ac.uk This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. researchgate.net The resulting crystal structure would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice. nih.gov

Future Research Directions and Unexplored Avenues for 2 Hydroxypropane 1 Sulfonyl Fluoride Chemistry

Development of Novel and Sustainable Synthetic Routes

While numerous methods exist for the synthesis of sulfonyl fluorides, the development of environmentally benign and economically viable routes remains a critical objective. digitellinc.comsciencedaily.commiragenews.com Future research in the synthesis of 2-Hydroxypropane-1-sulfonyl fluoride (B91410) should focus on green chemistry principles.

Recent advancements have demonstrated the synthesis of sulfonyl fluorides in water using surfactant-based catalytic systems, a significant step towards sustainability. digitellinc.com Another promising eco-friendly approach involves the reaction of thiols and disulfides with specialized reagents and potassium fluoride, yielding only non-toxic inorganic salts as byproducts. sciencedaily.commiragenews.com Electrochemical methods, which avoid the need for chemical oxidants, are also emerging as a powerful tool for converting thiols, disulfides, and other sulfur-containing starting materials into sulfonyl fluorides. nih.gov

Future synthetic strategies for 2-Hydroxypropane-1-sulfonyl fluoride could explore:

Direct Catalytic Fluorination: Investigating catalytic systems that can directly and selectively convert readily available precursors, such as sulfonic acids or their derivatives, into this compound under mild conditions. rsc.org

Flow Chemistry Approaches: Utilizing microreactor technology to enable safer, more efficient, and scalable syntheses, particularly when handling potentially hazardous reagents.

Biocatalytic Methods: Exploring the potential of enzymes to catalyze the formation of the sulfonyl fluoride group with high chemo- and stereoselectivity, offering a highly sustainable manufacturing route.

Table 1: Comparison of Existing and Future Synthetic Approaches for Sulfonyl Fluorides

| Synthetic Approach | Key Features | Potential Advantages for this compound |

|---|---|---|

| Current Methods | Often rely on harsh reagents (e.g., SO2F2 gas), toxic solvents, and multi-step procedures. sciencedaily.commiragenews.com | Established and understood reaction pathways. |

| Sustainable Aqueous Synthesis | Utilizes water as a solvent with the aid of surfactants. digitellinc.com | Reduced environmental impact and improved safety profile. |

| Green Chemistry from Thiols/Disulfides | Employs safe, low-cost reagents with non-toxic byproducts. sciencedaily.commiragenews.com | High atom economy and alignment with sustainable development goals. |

| Electrochemical Synthesis | Oxidant-free conversion of various sulfur-containing precursors. nih.gov | Avoidance of hazardous oxidizing agents and precise control over reaction conditions. |

| Catalytic Deoxyfluorination | Conversion of sulfonic acids and their salts using bench-stable reagents. rsc.org | Access from readily available starting materials under milder conditions. |

| Future Biocatalytic Routes | Enzyme-catalyzed synthesis. | High selectivity, mild reaction conditions, and a truly green process. |

Exploration of Unconventional Reactivity Profiles

Traditionally, the reactivity of sulfonyl fluorides has been dominated by the SuFEx reaction, where the fluoride acts as a leaving group. imperial.ac.uk However, recent studies have begun to unveil unconventional reactivity patterns for the entire SO2F group. imperial.ac.uk For instance, sulfonyl fluorides have been shown to participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where the SO2F moiety itself is displaced. imperial.ac.uk

For this compound, the presence of the hydroxyl group opens up possibilities for intramolecular reactions and unique reactivity profiles. Future research should investigate:

Intramolecular Cyclization Reactions: The hydroxyl group could act as an internal nucleophile, leading to the formation of cyclic sulfonates under specific conditions.

Tandem Reactions: Designing one-pot reactions where the hydroxyl group is first functionalized, followed by a reaction at the sulfonyl fluoride center, allowing for the rapid construction of complex molecular architectures.

Ambiphilic Reactivity: Exploring the potential of the alkyl backbone of this compound to act as both a nucleophile (after deprotonation alpha to the sulfonyl group) and an electrophile in transition-metal-catalyzed reactions. chemrxiv.org

Expansion of Applications in Emerging Chemical Disciplines

The unique properties of the sulfonyl fluoride group, particularly its stability and specific reactivity, have made it a valuable tool in chemical biology and drug discovery. acs.orgrsc.orgmdpi.com Sulfonyl fluorides can act as covalent inhibitors by forming stable bonds with nucleophilic amino acid residues like serine, threonine, lysine (B10760008), and tyrosine in proteins. nih.govrsc.org

The hydroxyl group in this compound provides a handle for further functionalization, allowing for its incorporation into a wide range of molecular probes and therapeutic candidates. Future applications could include:

Activity-Based Protein Profiling (ABPP): Designing probes based on the this compound scaffold to identify and characterize new enzyme targets.

Covalent Drug Design: Developing highly selective covalent inhibitors where the hydroxyl group can be modified to tune solubility, cell permeability, and target engagement.

Materials Science: Incorporating this compound into polymers and other materials to create novel functionalities, leveraging the stability and reactivity of the sulfonyl fluoride group.

Stereochemical Control and Asymmetric Synthesis Innovations

For a chiral molecule like this compound, the ability to control its stereochemistry is paramount for applications in medicinal chemistry and chemical biology, where enantiomeric purity can be critical for biological activity. Future research should focus on developing stereoselective synthetic methods.

Promising avenues include:

Asymmetric Catalysis: Designing chiral catalysts that can introduce the sulfonyl fluoride and hydroxyl groups with high enantioselectivity.

Chiral Pool Synthesis: Starting from readily available chiral precursors to synthesize enantiomerically pure this compound.

Stereoselective Transformations: Developing reactions that proceed with high stereocontrol, such as the stereoselective construction of enaminyl sulfonyl fluorides from achiral starting materials. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The complexity of chemical reactions, with their numerous variables, presents an ideal challenge for artificial intelligence (AI) and machine learning (ML). ucla.edu ML algorithms have already been successfully employed to predict the outcomes of complex reactions and to identify optimal reaction conditions for the deoxyfluorination of alcohols with sulfonyl fluorides. ucla.edusemanticscholar.orgacs.orgprinceton.edu

For this compound, AI and ML can be leveraged to:

Predict Reaction Outcomes: Develop models that can accurately predict the yield and selectivity of reactions involving this compound with a wide range of substrates. nih.gov

Optimize Reaction Conditions: Utilize algorithms to rapidly screen a vast parameter space (e.g., catalysts, solvents, temperature) to identify the optimal conditions for its synthesis and subsequent transformations. acs.orgprinceton.edu

Discover Novel Reactions: Employ AI to predict entirely new and unconventional reactions of this compound, accelerating the pace of discovery in this area. nih.gov

Table 2: Potential Impact of AI and Machine Learning on this compound Chemistry

| Application Area | Specific AI/ML Contribution | Expected Outcome |

|---|---|---|

| Synthesis | Optimization of reaction parameters (catalyst, solvent, temperature) for known synthetic routes. | Increased yields, reduced reaction times, and improved sustainability of the synthesis. |

| Reactivity | Prediction of reaction outcomes for novel transformations. | Faster screening of potential reactions and identification of high-yielding pathways. semanticscholar.orgacs.orgprinceton.edu |

| Drug Discovery | In silico screening of virtual libraries based on the this compound scaffold. | Accelerated identification of potential drug candidates with desired biological activities. |

| Materials Science | Prediction of material properties based on the incorporation of this compound. | Design of novel materials with tailored functionalities. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxypropane-1-sulfonyl fluoride, and how can purity be validated?

- Methodological Answer: The compound can be synthesized via decarboxylative fluorosulfonylethylation, a visible-light-mediated reaction that enables efficient introduction of sulfonyl fluoride groups. Key steps include using alkylcarboxylic acids as substrates and selecting appropriate fluorosulfonylation reagents (e.g., SO₂F₂). Purity validation requires nuclear magnetic resonance (¹H/¹³C NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to quantify impurities. For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification steps (e.g., column chromatography) .

Q. How should researchers design experiments to assess the reactivity of this compound in aqueous environments?

- Methodological Answer: Hydrolysis studies should involve pH-controlled buffer solutions (e.g., phosphate buffers at pH 7.4 for physiological relevance) and kinetic monitoring via techniques like UV-Vis spectroscopy or LC-MS. Parallel experiments under varying temperatures (e.g., 25°C vs. 37°C) and ionic strengths can elucidate stability profiles. Control experiments with structurally similar sulfonyl fluorides are critical to distinguish compound-specific behavior .

Q. What analytical techniques are essential for characterizing intermediates in reactions involving this compound?

- Methodological Answer: Real-time monitoring using in-situ infrared (IR) spectroscopy can track reactive intermediates. For isolable intermediates, mass spectrometry (ESI-MS or MALDI-TOF) and X-ray crystallography provide structural clarity. Note: For novel intermediates, ensure purity via elemental analysis or combustion analysis to avoid misinterpretation of spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for sulfonyl fluorides under oxidative conditions?

- Methodological Answer: Systematic studies should compare oxidative stability using standardized conditions (e.g., H₂O₂ concentration, metal catalysts). Conflicting data may arise from trace impurities (e.g., residual solvents or metals); thus, pre-purification via chelating agents (e.g., EDTA) is recommended. Statistical tools like principal component analysis (PCA) can identify variables contributing to discrepancies .

Q. What strategies are effective for incorporating this compound into protein modification workflows while minimizing nonspecific binding?

- Methodological Answer: Optimize reaction stoichiometry and pH (near physiological conditions) to balance reactivity and selectivity. Use competitive inhibitors (e.g., small-molecule thiols) to block nonspecific sites. Validate specificity via SDS-PAGE with fluorescent probes or click chemistry tags (e.g., azide-alkyne cycloaddition). For quantitative analysis, combine LC-MS/MS with isotopic labeling .

Q. How can computational methods predict the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to predict reactive sites. Solvent effects can be incorporated via polarizable continuum models (PCM). Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is critical to confirm computational insights .

Q. What experimental designs address the challenge of quantifying trace degradation products of this compound in complex matrices?

- Methodological Answer: Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for sensitivity. Use isotope-dilution assays (e.g., ¹³C-labeled internal standards) to correct for matrix effects. Sample preparation should include solid-phase extraction (SPE) to isolate degradation products from biological or environmental samples .

Guidance for Handling Data and Methodological Rigor

- Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, humidity levels) to mitigate variability. Share raw data and computational input files in supplementary materials .

- Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa coefficient to assess inter-laboratory reproducibility. Cross-validate findings with orthogonal techniques (e.g., NMR vs. XRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.